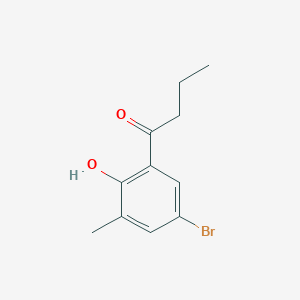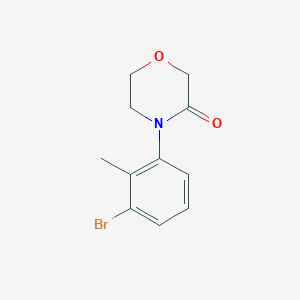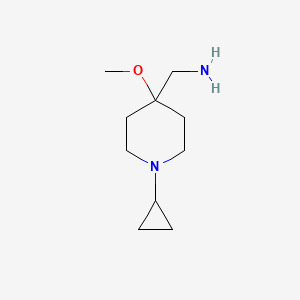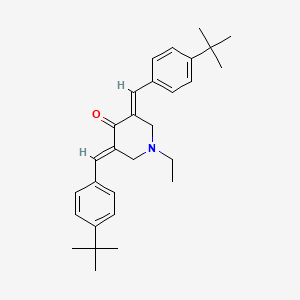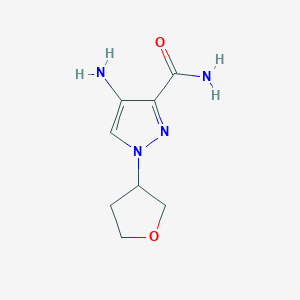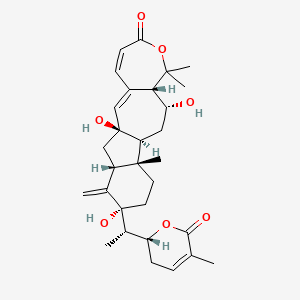
longipedlactoneH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LongipedlactoneH is a novel triterpene dilactone compound isolated from the leaves and stems of Kadsura longipedunculata (Schisandraceae). . This compound has garnered significant interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of longipedlactoneH involves the extraction from the plant Kadsura longipedunculata. The process typically includes:
Extraction: The leaves and stems of the plant are subjected to solvent extraction using organic solvents like methanol or ethanol.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the specificity of its natural source. Research is ongoing to develop efficient synthetic routes that could potentially be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions: LongipedlactoneH, being a lactone, can undergo several types of chemical reactions:
Oxidation: Lactones can be oxidized to form carboxylic acids.
Reduction: Reduction of lactones typically yields diols.
Substitution: Lactones can undergo nucleophilic substitution reactions, where the lactone ring is opened to form hydroxy acids
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminium hydride (LiAlH₄) is often used for the reduction of lactones.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Hydroxy acids and amides.
Scientific Research Applications
LongipedlactoneH has shown promise in various scientific research applications:
Chemistry: Its unique structure makes it a subject of interest for synthetic chemists aiming to develop new synthetic methodologies.
Medicine: Due to its cytotoxic properties, this compound is being investigated for its potential use in cancer therapy.
Mechanism of Action
The exact mechanism of action of longipedlactoneH is still under investigation. it is believed to exert its effects through the following pathways:
Molecular Targets: this compound targets specific proteins and enzymes involved in cell proliferation and apoptosis.
Pathways Involved: It is thought to interfere with the Hedgehog signaling pathway, which plays a crucial role in the development and progression of certain cancers.
Comparison with Similar Compounds
Longipedlactones A–I: These compounds share a similar triterpene dilactone structure but differ in their specific functional groups and biological activities.
ent-Kaurane Diterpenoids: These compounds also exhibit cytotoxic properties and target similar molecular pathways.
Uniqueness: LongipedlactoneH stands out due to its unique rearranged pentacyclic skeleton and its potent cytotoxicity against a range of cancer cell lines. Its distinct structure and biological activities make it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C30H40O7 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(1S,9S,10R,12S,13R,16R,18R)-1,10,16-trihydroxy-8,8,13-trimethyl-17-methylidene-16-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4-dien-6-one |
InChI |
InChI=1S/C30H40O7/c1-16-7-9-22(36-26(16)33)18(3)30(35)12-11-28(6)20(17(30)2)15-29(34)14-19-8-10-24(32)37-27(4,5)25(19)21(31)13-23(28)29/h7-8,10,14,18,20-23,25,31,34-35H,2,9,11-13,15H2,1,3-6H3/t18-,20-,21+,22+,23-,25-,28+,29+,30-/m0/s1 |
InChI Key |
YMROIYYFBRDJOJ-YLOJGFRUSA-N |
Isomeric SMILES |
CC1=CC[C@@H](OC1=O)[C@H](C)[C@@]2(CC[C@]3([C@@H]4C[C@H]([C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)O)C)O |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2(CCC3(C4CC(C5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


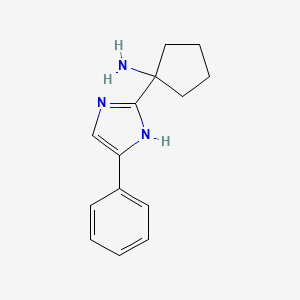
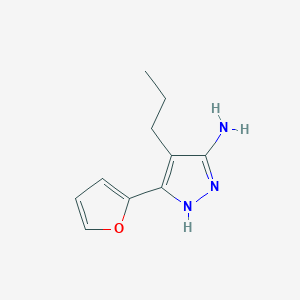
![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13070301.png)

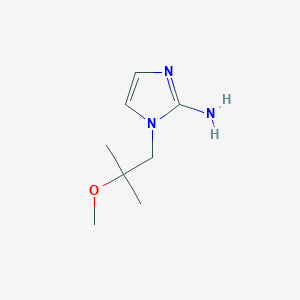
![2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13070314.png)
